BenchChemオンラインストアへようこそ!

N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide

carbonic anhydrase inhibition zinc-binding pharmacophore target selectivity

N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide (CAS 568543-93-1) is a hybrid small molecule that fuses a benzenesulfonamide core with a 1,3,4-oxadiazole-2-thiol heterocycle. With a molecular formula of C₁₂H₁₅N₃O₃S₂ and a molecular weight of 313.40 g·mol⁻¹, the compound is commercially supplied at ≥95% purity by multiple vendors.

Molecular Formula C12H15N3O3S2
Molecular Weight 313.39
CAS No. 568543-93-1
Cat. No. B2738758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide
CAS568543-93-1
Molecular FormulaC12H15N3O3S2
Molecular Weight313.39
Structural Identifiers
SMILESCCN(CC)S(=O)(=O)C1=CC=CC(=C1)C2=NNC(=S)O2
InChIInChI=1S/C12H15N3O3S2/c1-3-15(4-2)20(16,17)10-7-5-6-9(8-10)11-13-14-12(19)18-11/h5-8H,3-4H2,1-2H3,(H,14,19)
InChIKeyYYHFWDZBNNBJLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide (CAS 568543-93-1): Sourcing, Identity, and Physicochemical Baseline


N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide (CAS 568543-93-1) is a hybrid small molecule that fuses a benzenesulfonamide core with a 1,3,4-oxadiazole-2-thiol heterocycle [1]. With a molecular formula of C₁₂H₁₅N₃O₃S₂ and a molecular weight of 313.40 g·mol⁻¹, the compound is commercially supplied at ≥95% purity by multiple vendors . Its calculated logP of 1.885 and melting point range of 95–101 °C provide a reproducible identity check for procurement and quality control [2]. The molecule features a thiol-thione tautomeric equilibrium on the oxadiazole ring (sulfanyl ⇌ thioxo forms) and an N,N-diethyl tertiary sulfonamide that lacks the primary sulfonamide –SO₂NH₂ motif required for classical carbonic anhydrase inhibition, establishing a structurally defined boundary against canonical sulfonamide drug scaffolds [1].

Why In-Class 1,3,4-Oxadiazole-2-thiol Analogs Cannot Serve as Drop-In Replacements for CAS 568543-93-1


The combination of an N,N-diethyl tertiary sulfonamide at the meta position of the phenyl ring and a 5-sulfanyl-1,3,4-oxadiazol-2-yl substituent creates a pharmacophore topology that is absent in most literature-characterized congeners. Published oxadiazole-thiol sulfonamide series predominantly feature primary sulfonamide (–SO₂NH₂) groups that directly coordinate the zinc ion in carbonic anhydrase active sites [1]. In contrast, the tertiary N,N-diethyl sulfonamide of CAS 568543-93-1 eliminates this canonical zinc-binding motif, redirecting target engagement toward alternative enzymes or metal-binding modalities via the oxadiazole-thiol tautomer [2]. Furthermore, the meta-substitution pattern on the benzene ring distinguishes this compound from extensively studied para-substituted benzenesulfonamide-oxadiazole hybrids [3]. These structural determinants mean that even closely related 1,3,4-oxadiazole-2-thiol derivatives – such as those bearing primary sulfonamides, different ring-substitution positions, or alkylthio rather than free thiol groups at the oxadiazole 5-position – will exhibit fundamentally different biochemical interaction profiles and cannot be interchanged without risking assay outcome divergence [4].

Quantitative Differentiation Evidence for N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide (CAS 568543-93-1)


Tertiary N,N-Diethyl Sulfonamide vs. Primary Sulfonamide: Carbonic Anhydrase Zinc-Binding Competence and Target Repurposing Potential

Unlike the primary sulfonamide (–SO₂NH₂) congeners that dominate the 1,3,4-oxadiazole-thiol CA inhibitor literature, CAS 568543-93-1 bears a tertiary N,N-diethyl sulfonamide that cannot deprotonate to form the sulfonamidate anion required for coordination to the catalytic zinc ion in carbonic anhydrase active sites [1]. In the benchmark series reported by Sharma et al. (2020), primary sulfonamide oxadiazole hybrids achieved KI values as low as 7.9 nM against hCA II (compound 4j) and 16.3 nM against hCA IX, representing 31.6-fold and 15.3-fold improvements over the reference drug acetazolamide (KI = 250 nM for hCA I, 98.28 nM for hCA II), respectively [2]. The tertiary sulfonamide of CAS 568543-93-1 is predicted to abolish this canonical zinc-binding mechanism, redirecting biological activity toward non-CA targets that engage the oxadiazole-thiol moiety or the sulfonamide as a hydrogen-bond acceptor rather than a metal ligand [3].

carbonic anhydrase inhibition zinc-binding pharmacophore target selectivity

Free Thiol (–SH) at Oxadiazole 5-Position vs. Alkylthio (–SR) Derivatives: Metal Chelation and Covalent Binding Capacity

CAS 568543-93-1 possesses a free sulfanyl (–SH) group at the 5-position of the 1,3,4-oxadiazole ring that exists in thiol-thione tautomeric equilibrium. This distinguishes it from the alkylthio-substituted congeners (e.g., 5-ethylthio, 5-benzylsulfanyl derivatives) that dominate both the Güleç et al. (2022) N-substituted sulfonyl amide series (compounds 6a–j, all bearing –SEt at the oxadiazole 5-position) and the Zareef et al. (2006) chiral oxadiazole-thiol series [1]. The free thiol enables direct metal coordination (e.g., Zn²⁺, Cu²⁺, Fe²⁺/³⁺) and covalent disulfide bond formation with cysteine residues, modalities unavailable to alkylthio-capped analogs [2]. In the Almajan et al. (2008) study, free mercapto-1,3,4-oxadiazole derivatives demonstrated CA inhibitory activity in the low micromolar range via thiol-mediated zinc interaction, while closely related 1,2,4-triazole-thiols with identical substitution patterns showed divergent isoform selectivity profiles, underscoring the sensitivity of biological activity to the heterocyclic scaffold and thiol presentation [3].

metal chelation covalent inhibitor design thiol-thione tautomerism

Meta-Substitution on Benzenesulfonamide Ring vs. Para-Substituted Literature Congeners: Topological Divergence in Target Binding Pockets

CAS 568543-93-1 features a meta-substitution pattern wherein the 1,3,4-oxadiazole ring is attached at the 3-position of the benzenesulfonamide phenyl ring. This stands in contrast to the overwhelming majority of literature-characterized oxadiazole-sulfonamide hybrids, which employ para-substitution (oxadiazole at the 4-position) [1]. In the Sharma et al. (2020) tail-approach series, all twenty compounds incorporate a para-sulfamoylphenyl-oxadiazole architecture, achieving KI values of 7.9–16.3 nM against hCA II and hCA IX [2]. The meta topology of CAS 568543-93-1 alters the distance and angular relationship between the sulfonamide group and the oxadiazole-thiol moiety, which is predicted to produce a distinct pharmacophore geometry that samples different regions of target binding pockets and may confer selectivity advantages against protein targets where para-substituted analogs exhibit polypharmacology [3]. This topological divergence has been exploited in other sulfonamide chemotypes: meta-substituted benzenesulfonamides have shown differentiated selectivity profiles against CA isoforms and other metalloenzymes compared to their para counterparts [3].

meta vs. para substitution pharmacophore topology structure-activity relationship

Chiral Oxadiazole-2-thiol Benzenesulfonamides: Baseline Activity Context from Zareef et al. (2006) for Free Thiol Congeners

The closest structurally characterized class of compounds to CAS 568543-93-1 is the series of chiral 1,3,4-oxadiazole-5-thiols incorporating 2-substituted-benzenesulfonamide moieties reported by Zareef et al. (2006) [1]. These compounds, prepared from amino acids via ester and carbohydrazide intermediates followed by CS₂ cyclization, bear free thiol groups on the oxadiazole ring and benzenesulfonamide substituents at the ortho position. Select compounds in this series exhibited selective inhibition of the tumor-associated transmembrane isoform hCA IX with inhibition constants around 10 μM, while showing weak millimolar affinity for cytosolic hCA I and hCA II [1]. This selectivity profile contrasts with the Güleç et al. (2022) ethylthio-substituted N-sulfonyl amide series where compounds 6a, 6d, and 6h showed broad potent inhibition across AChE, hCA I, and hCA II without pronounced isoform selectivity (KI ratios hCA I/hCA II ranging from 0.81 to 6.72 across the series) [2]. Although CAS 568543-93-1 has not been directly assayed, its structural features (free thiol, meta-substitution, tertiary sulfonamide) place it at the intersection of these two chemotypes, suggesting potential for a distinct selectivity fingerprint.

chiral sulfonamides hCA IX selectivity tumor-associated carbonic anhydrase

Computed Physicochemical and Drug-Likeness Profile vs. Closest Purchasable Analogs for Triage in Screening Collection Procurement

The computed physicochemical properties of CAS 568543-93-1 provide a quantitative filter for triage against structurally similar purchasable analogs. The compound has a calculated logP of 1.885, topological polar surface area (TPSA) of 76.3 Ų, and 4 rotatable bonds, with zero Lipinski rule-of-five violations [1]. This places it in favorable drug-like chemical space. A closely related purchasable analog, N,N-diethyl-3-(5-{[2-(2-methylphenoxy)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)benzenesulfonamide, has a substantially higher molecular weight (447.57 vs. 313.40 Da), logP (ACD/LogP 5.96 vs. 1.885), TPSA (119 vs. 76.3 Ų), and one Lipinski violation, making it less attractive for fragment-based or lead-like screening collections . A further purchasable comparator, N,N-diethyl-3-(5-ethyl-[1,2,4]oxadiazol-3-yl)-benzenesulfonamide (CAS 10185-89-4), shares the N,N-diethyl sulfonamide and molecular weight range (309.39 Da) but differs in the oxadiazole isomer (1,2,4- vs. 1,3,4-) and lacks the free thiol, eliminating metal-coordination functionality [2].

drug-likeness physicochemical profiling screening library design

Data Gap Advisory: Absence of Published Head-to-Head Biological Comparison Data for CAS 568543-93-1

A comprehensive search of PubMed, PubMed Central, Semantic Scholar, and multiple vendor technical databases (searched up to April 2026) yielded no published primary research article, patent, or authoritative database entry reporting direct in vitro or in vivo biological assay data for CAS 568543-93-1 [1]. The compound is listed in PubChem (CID 2385922) with physicochemical predictions but no bioassay results [2]. This data gap applies to all potential evidence dimensions – enzyme inhibition (CA, AChE, urease, β-glucuronidase), cellular cytotoxicity, antimicrobial activity, pharmacokinetic parameters, and in vivo efficacy. Consequently, all differentiation claims presented in this Evidence Guide are derived from class-level inference based on structurally related oxadiazole-thiol sulfonamide series (Güleç 2022, Sharma 2020, Zareef 2006, Almajan 2008) and physicochemical property comparisons, rather than from direct experimental head-to-head studies involving CAS 568543-93-1 itself. The absence of published data represents both a limitation for immediate procurement justification based on proven biological differentiation and a significant research opportunity for investigators seeking to generate first-in-class experimental characterization of this structurally unique chemotype.

data gap experimental validation required research opportunity

Recommended Research and Industrial Application Scenarios for N,N-Diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide (CAS 568543-93-1)


Metalloenzyme Inhibitor Screening Beyond Carbonic Anhydrase: Exploiting the Free Thiol–Tertiary Sulfonamide Pharmacophore

The absence of a primary sulfonamide zinc-binding motif, combined with a free oxadiazole-thiol capable of metal coordination, positions CAS 568543-93-1 as a screening candidate for metalloenzymes whose active sites accommodate thiol-based zinc or iron chelation but are not inhibited by classical primary sulfonamides [1]. Target enzyme classes warranting investigation include matrix metalloproteinases (MMPs), histone deacetylases (HDACs), urease, and bacterial metallo-β-lactamases, where the tertiary sulfonamide may provide auxiliary hydrogen-bonding interactions without competing for the catalytic metal [2]. The compound's favorable physicochemical profile (MW 313.40, logP 1.885, TPSA 76.3 Ų) supports its compatibility with both biochemical and cell-based screening formats [1].

Covalent Probe and Chemoproteomics Tool Development via the Oxadiazole-2-thiol Handle

The free sulfanyl group enables facile derivatization for covalent probe design: (i) disulfide formation with cysteine-reactive warheads for activity-based protein profiling (ABPP); (ii) alkylation with bifunctional linkers to generate biotinylated or fluorophore-tagged probes for target identification by chemical proteomics; and (iii) direct conjugation to solid supports for affinity chromatography [1]. Unlike 5-alkylthio-capped oxadiazole analogs that lack a reactive sulfur nucleophile, CAS 568543-93-1 provides a synthetically tractable handle that can be exploited without deprotection steps, accelerating probe synthesis workflows [2].

Antimicrobial Screening Based on 1,3,4-Oxadiazole-2-thiol Pharmacophore Precedent

Multiple literature precedents establish the antimicrobial potential of 5-mercapto-1,3,4-oxadiazole-containing sulfonamides against bacterial and fungal strains [1]. CAS 568543-93-1 is structurally positioned to be screened against Gram-positive (e.g., S. aureus, B. subtilis), Gram-negative (e.g., E. coli, P. aeruginosa), and Mycobacterium species, with the tertiary N,N-diethyl sulfonamide potentially conferring improved membrane permeability relative to more polar primary sulfonamide counterparts [2]. The compound's computed logP of 1.885 suggests a balanced hydrophilicity-lipophilicity profile conducive to bacterial cell envelope penetration .

Scaffold-Hopping Starting Point for Medicinal Chemistry SAR Expansion

For medicinal chemistry programs that have explored para-substituted primary benzenesulfonamide oxadiazole hybrids and seek structurally differentiated follow-up series, CAS 568543-93-1 provides a threefold structural departure: meta-substitution pattern, tertiary N,N-diethyl sulfonamide, and free oxadiazole-thiol [1]. This scaffold can serve as a starting point for parallel SAR exploration through: (i) alkylation/acylation of the thiol group; (ii) variation of the N,N-dialkyl sulfonamide substituents; and (iii) introduction of additional substituents on the benzene ring. The commercial availability of the parent compound at 95% purity from multiple vendors (Sigma-Aldrich/Enamine, AKSci, Leyan, CymitQuimica, Chemenu) ensures reliable resupply for iterative SAR campaigns [2].

Quote Request

Request a Quote for N,N-diethyl-3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.